molecular formula C8H15NO4S B1414806 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid CAS No. 1042628-18-1

2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid

Cat. No. B1414806
CAS RN: 1042628-18-1
M. Wt: 221.28 g/mol
InChI Key: QKOAUQPJNYVWNY-UHFFFAOYSA-N
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Description

“2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid” is a chemical compound with the CAS Number: 1042628-18-1 . It has a molecular weight of 221.28 g/mol . The IUPAC name for this compound is [(4-methyl-1-piperidinyl)sulfonyl]acetic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid” is 1S/C8H15NO4S/c1-7-2-4-9(5-3-7)14(12,13)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 221.28 g/mol . The chemical formula for this compound is C8H15NO4S .

Scientific Research Applications

Enzyme Inhibition and Herbicide Resistance

Research has shown the role of enzyme acetolactate synthase in conferring resistance to certain herbicides. Single amino acid substitutions in this enzyme can lead to increased resistance to herbicides like sulfometuron methyl, highlighting its significance in the biosynthesis of branched-chain amino acids in organisms ranging from bacteria to yeast and higher plants (Yadav et al., 1986). Furthermore, the sulfonylurea herbicide sulfometuron methyl has been identified as an extremely potent and selective inhibitor of acetolactate synthase in bacteria, demonstrating its potential impact on branched-chain amino acid biosynthesis (Larossa & Schloss, 1984).

Synthesis and Characterization of Novel Compounds

Studies have explored the synthesis and characterization of novel compounds using derivatives of 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid. For instance, the development of new diacid monomers and their subsequent polymerization into poly(sulfide-ether-amide)s showcases the versatility of these compounds in creating materials with good thermal stability and solubility in polar solvents (Shockravi et al., 2006). Additionally, the synthesis of ethacrynic acid derivatives bearing sulfonamides has been investigated for their potent anti-cancer properties, indicating the broad applicability of sulfonamide derivatives in therapeutic contexts (El Abbouchi et al., 2020).

Catalytic Applications and Chemical Reactions

The catalytic potential of compounds related to 2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid has been demonstrated in various chemical reactions. The introduction of novel nanosized N-sulfonated Brönsted acidic catalysts for promoting synthesis under solvent-free conditions highlights the efficiency and environmental benefits of these catalysts (Goli-Jolodar et al., 2016). Sulfonated graphene has emerged as a water-tolerant solid acid catalyst, presenting a new, inexpensive, and eco-friendly option for acid catalysis in hydrocarbon chemistry (Ji et al., 2011).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)sulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-7-2-4-9(5-3-7)14(12,13)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOAUQPJNYVWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid
Reactant of Route 2
2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid
Reactant of Route 3
2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid
Reactant of Route 4
2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid
Reactant of Route 5
2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid
Reactant of Route 6
2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid

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